N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a pyrrolo[3,2-d]pyrimidine core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 5, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further substituted with a 2,6-dimethylphenyl group, which may enhance target binding or modulate physicochemical properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-17-9-8-10-18(2)22(17)27-21(31)16-34-26-28-23-20(19-11-6-5-7-12-19)15-29(3)24(23)25(32)30(26)13-14-33-4/h5-12,15H,13-14,16H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJCMPLVQDKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The pyrrolo[3,2-d]pyrimidine core of the target compound distinguishes it from analogs with alternative fused-ring systems. For example:
- Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds from ) exhibit positional isomerism, altering electronic distribution and steric interactions. This impacts binding to enzymes like kinases or histone deacetylases (HDACs) .
Table 1: Core Scaffold Comparison
Substituent Effects on Bioactivity
- 2,6-Dimethylphenyl Group : Present in the target compound, this substituent is also found in oxadixyl (), a fungicide. The methyl groups may enhance lipophilicity and metabolic stability compared to chlorinated analogs (e.g., 2,3-dichlorophenyl in ) .
- 2-Methoxyethyl Chain : This polar substituent could improve solubility relative to purely aromatic analogs. Similar groups in HDAC inhibitors like SAHA correlate with enhanced pharmacokinetic profiles .
Table 2: Substituent Impact on Properties
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound shows structural resemblance to:
- SAHA-like HDAC inhibitors : The acetamide moiety and aromatic groups align with pharmacophores for HDAC8 inhibition (similarity index ~70% predicted) .
Predicted Bioactivity : Molecular similarity metrics imply possible dual kinase/HDAC inhibition, a strategy employed in cancer therapy to overcome resistance .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : 365.47 g/mol
- CAS Number : 51246-60-7
Antioxidant Activity
Recent studies suggest that derivatives of this compound exhibit significant anti-lipid peroxidation activity , which is crucial in preventing oxidative stress-related damage in cells. Preliminary tests have shown that compounds similar to this compound can inhibit lipid peroxidation effectively at concentrations around 100 µM .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit lipoxygenase enzymes. In particular, the inhibition of soybean lipoxygenase was noted with varying efficacy. For instance, certain derivatives showed low inhibition rates at 100 µM concentrations . This suggests a potential role in modulating inflammatory pathways.
Anticancer Potential
The compound's anticancer properties have been explored through various in vitro and in vivo studies. For example, a study on pyrimidine derivatives demonstrated significant cytotoxic effects against HeLa cells with a notable reduction in cell viability after treatment . The encapsulation of similar compounds in liposomes improved their therapeutic efficacy, indicating that formulation strategies could enhance their biological activity .
Study 1: Antioxidant Efficacy
A recent study assessed the antioxidant capacity of several compounds derived from pyrimidine structures. The results indicated that at a concentration of 100 µM, the tested compounds exhibited high anti-lipid peroxidation activity (up to 98.1% inhibition) . This highlights the potential application of these compounds in therapeutic settings aimed at oxidative stress.
Study 2: Anticancer Activity
In another investigation, the anticancer effects of liposomal formulations containing pyrimidine derivatives were evaluated. The results showed that these formulations achieved tumor inhibition rates significantly higher than conventional treatments like 5-fluorouracil . This suggests that this compound could be developed into effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
